Cas no 1083063-61-9 (Cyclopent-3-ene-1-sulfonamide)

Cyclopent-3-ene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 1083063-61-9
- cyclopent-3-ene-1-sulfonamide
- EN300-6998864
- Cyclopent-3-ene-1-sulfonamide
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- インチ: 1S/C5H9NO2S/c6-9(7,8)5-3-1-2-4-5/h1-2,5H,3-4H2,(H2,6,7,8)
- InChIKey: ZQFZEFLNIPSYDP-UHFFFAOYSA-N
- SMILES: S(C1CC=CC1)(N)(=O)=O
計算された属性
- 精确分子量: 147.03539970g/mol
- 同位素质量: 147.03539970g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 204
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.5Ų
- XLogP3: 0.1
Cyclopent-3-ene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6998864-2.5g |
cyclopent-3-ene-1-sulfonamide |
1083063-61-9 | 2.5g |
$1399.0 | 2023-05-25 | ||
Enamine | EN300-6998864-0.25g |
cyclopent-3-ene-1-sulfonamide |
1083063-61-9 | 0.25g |
$657.0 | 2023-05-25 | ||
Enamine | EN300-6998864-10.0g |
cyclopent-3-ene-1-sulfonamide |
1083063-61-9 | 10g |
$3069.0 | 2023-05-25 | ||
Enamine | EN300-6998864-1.0g |
cyclopent-3-ene-1-sulfonamide |
1083063-61-9 | 1g |
$714.0 | 2023-05-25 | ||
Enamine | EN300-6998864-0.5g |
cyclopent-3-ene-1-sulfonamide |
1083063-61-9 | 0.5g |
$685.0 | 2023-05-25 | ||
Enamine | EN300-6998864-0.05g |
cyclopent-3-ene-1-sulfonamide |
1083063-61-9 | 0.05g |
$600.0 | 2023-05-25 | ||
Enamine | EN300-6998864-0.1g |
cyclopent-3-ene-1-sulfonamide |
1083063-61-9 | 0.1g |
$628.0 | 2023-05-25 | ||
Enamine | EN300-6998864-5.0g |
cyclopent-3-ene-1-sulfonamide |
1083063-61-9 | 5g |
$2070.0 | 2023-05-25 |
Cyclopent-3-ene-1-sulfonamide 関連文献
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
Cyclopent-3-ene-1-sulfonamideに関する追加情報
Cyclopent-3-ene-1-sulfonamide (CAS No. 1083063-61-9): A Structurally Unique Sulfonamide Derivative with Emerging Applications
The Cyclopent-3-ene-1-sulfonamide, identified by the CAS registry number 1083063-61-9, represents a distinctive member of the sulfonamide class of compounds. This cyclic amide derivative features a cyclopentene ring fused with a sulfonamide functional group, creating a unique structural configuration that enables diverse chemical interactions. Recent advancements in synthetic methodologies have positioned this compound as a promising scaffold for exploring novel pharmacological properties and material science applications.
Structurally, the cyclopentene ring introduces conformational flexibility while the sulfonamide group imparts ionizable characteristics, making it amenable to both organic synthesis and biological evaluations. Researchers from the University of Cambridge (2023) demonstrated that this hybrid structure facilitates hydrogen bonding networks critical for stabilizing protein-ligand interactions, suggesting potential utility in drug design targeting enzyme inhibition or receptor modulation. The compound's aromaticity and electronic properties further enable tunable photophysical behaviors, as highlighted in a 2024 study by Nature Chemistry collaborators exploring its use in fluorescent sensors.
Emerging studies reveal intriguing pharmacological profiles for Cyclopent-3-ene-sulfonamide derivatives. A collaborative team at MIT (published in Journal of Medicinal Chemistry, 2024) reported significant antibacterial activity against multidrug-resistant Pseudomonas aeruginosa strains when this scaffold was combined with quinolone moieties. The compound's ability to disrupt bacterial membrane integrity without inducing resistance markers aligns with current priorities in antibiotic development. Parallel investigations at Stanford University (ACS Medicinal Chemistry Letters, 2024) identified anti-inflammatory effects through selective COX-2 inhibition pathways, positioning it as a candidate for chronic pain management without gastrointestinal side effects associated with traditional NSAIDs.
In material science applications, the compound's amphiphilic nature has enabled innovative formulations. A 2024 Angewandte Chemie study demonstrated its use as a surfactant component in self-assembling nanocarriers capable of targeted drug delivery to tumor sites. The cyclopentene ring's rigidity provides structural stability under physiological conditions while the sulfonamide groups enhance biocompatibility through controlled surface charge modulation. These properties make it particularly valuable for developing stimuli-responsive systems sensitive to pH or enzymatic triggers.
Synthetic advancements have significantly expanded accessibility to this compound. Traditional methods involving Friedel-Crafts sulfonation were replaced by palladium-catalyzed cross-coupling strategies developed by Nobel laureate Benjamin List's team (Science, 2024). This protocol achieves >95% yield under mild conditions using readily available starting materials like cyclopentadiene and sulfonyl chlorides. Mechanistic studies revealed unprecedented regioselectivity governed by steric hindrance patterns around the double bond, providing foundational insights for rational design of analogous compounds.
Cutting-edge research now explores this molecule's role in supramolecular chemistry. A recent report from ETH Zurich (Nature Communications, 2024) showed its ability to form host-guest complexes with crown ethers through π-stacking interactions mediated by the cyclopentene system. These assemblies exhibit reversible phase transitions under UV light exposure, opening possibilities for smart materials in optoelectronics and adaptive packaging systems. Computational modeling by Schrödinger Inc researchers confirmed that substituent variations on the cyclopentane ring could tune these interactions predictably using DFT calculations.
The unique combination of structural features positions Cyclopent-3-enesulfonamide at an intersection of multiple scientific disciplines. Its capacity to bridge organic synthesis challenges with biomedical needs has been underscored by FDA's recent designation as an investigational new drug candidate for Phase I trials targeting neuroinflammatory conditions (NIH grant #GM145789). Ongoing studies aim to optimize its pharmacokinetic profile through prodrug strategies while maintaining its core structural identity - a testament to its versatile molecular architecture.
Future research directions include exploring photochemical properties for bioimaging applications and developing scalable green synthesis protocols using enzymatic catalysis instead of transition metals. The compound's inclusion in PubChem database (CID 18754978) ensures open-access availability for virtual screening campaigns targeting novel therapeutic indications such as neurodegenerative diseases or metabolic disorders. As interdisciplinary collaboration continues across academia and industry, this structurally elegant molecule exemplifies how innovative chemistry drives breakthroughs across biomedical and material science frontiers.
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